2-Methyl-4-nonanol can be derived from natural sources or synthesized through chemical processes. It belongs to the class of organic compounds known as alcohols, which are characterized by the presence of one or more hydroxyl (-OH) groups. The compound is also classified under aliphatic alcohols due to its straight-chain structure with branching.
The synthesis of 2-Methyl-4-nonanol can be achieved through several methods, primarily involving the reduction of corresponding ketones or aldehydes. One common approach is the reduction of 4-methyl-5-nonanone, which can be synthesized via nucleophilic substitution reactions involving pentanoic anhydride and 2-pentyl nucleophilic reagents .
The molecular structure of 2-Methyl-4-nonanol features a branched chain with ten carbon atoms. The hydroxyl group is situated on the fourth carbon, contributing to its classification as a secondary alcohol.
This structure indicates that the compound has both hydrophobic (due to its long carbon chain) and hydrophilic (due to the hydroxyl group) properties, making it useful in various applications.
2-Methyl-4-nonanol participates in several chemical reactions typical for alcohols, including:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism by which 2-Methyl-4-nonanol exerts its effects largely depends on its chemical interactions in various applications. In biological systems, alcohols like 2-Methyl-4-nonanol can interact with lipid membranes, influencing membrane fluidity and permeability.
2-Methyl-4-nonanol has several scientific applications:
These applications underscore the significance of 2-Methyl-4-nonanol in both industrial and research settings, highlighting its versatility as a chemical compound.
2-Methyl-4-nonanol is primarily synthesized through modified fatty acid degradation pathways in Actinomycetes and terpenoid-based routes in cyanobacteria. In Streptomyces species, this branched-chain aliphatic alcohol originates from methyl-branched fatty acid precursors undergoing β-oxidation followed by carbonyl reduction. The characteristic methyl branch at the C2 position is introduced by α-ketoacid decarboxylases that utilize pyruvate as a methyl donor, creating the 2-methylbutyryl-CoA precursor. Subsequent chain elongation occurs via fatty acid synthase (FAS) systems incorporating malonyl-CoA units, with final reduction catalyzed by alcohol dehydrogenases such as AdhP [1] [3].
Cyanobacterial biosynthesis employs methylerythritol phosphate (MEP) pathway-derived intermediates, where geranyl diphosphate (GPP) serves as the foundational terpenoid backbone. The 2-methyl branch is incorporated through atypical terpene synthase activity that catalyzes methyl migration during carbocation intermediate stabilization. Comparative genomic analyses reveal that cyanobacterial producers (e.g., Oscillatoria spp.) possess specialized geraniol synthase variants that generate methyl-branched geraniol derivatives, which undergo selective chain shortening via oxidative cleavage enzymes to yield the C10 backbone with conserved methyl branching [2] [3].
Table 1: Microbial Producers of 2-Methyl-4-nonanol and Key Pathway Elements
Microbial Group | Exemplary Species | Primary Precursor | Key Branch-Forming Enzyme | Reduction System |
---|---|---|---|---|
Actinomycetes | Streptomyces purpurascens | 2-Methylbutyryl-CoA | α-Ketoacid decarboxylase | AdhP alcohol dehydrogenase |
Cyanobacteria | Oscillatoria limnetica | Geranyl diphosphate (GPP) | Methyltransferase-coupled terpene synthase | Geraniol reductase variant |
Actinomycetes | Amycolatopsis orientalis | Isobutyryl-CoA | Methylmalonyl-CoA mutase | Ccr short-chain dehydrogenase |
S-Adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs) are fundamental for installing the characteristic methyl branch at the C2 position of 2-methyl-4-nonanol. These enzymes belong to Class I methyltransferases featuring the Rossmann-like fold that facilitates SAM cofactor binding through the conserved GxGxG motif [1] [7]. Structural studies of methyltransferases such as RdmB from Streptomyces purpurascens reveal that residue-specific mutations dramatically alter catalytic specificity – substitution at R307 abolishes methyltransferase activity while N260 variants specifically impair decarboxylative hydroxylation [1].
The catalytic mechanism involves nucleophilic attack on the sulfonium group of SAM by the C2 carbon of the nascent fatty acyl chain, forming a methyl-branched carbon skeleton with inversion of stereochemistry. This SN2-type methyl transfer is energetically coupled with terpene cyclization in cyanobacterial systems. Kinetic analyses demonstrate that methyltransfer precedes reduction in the biosynthetic sequence, as the hydroxyl group at C4 would sterically hinder methyltransferase accessibility. The promiscuity of certain MTs (e.g., XanM enzymes from Streptomyces) allows acceptance of structurally similar substrates, enabling biosynthesis of methyl-branched alcohol analogs [1] [7].
The synthesis of 2-methyl-4-nonanol via terpenoid pathways involves atypical terpene synthases (TPS) that deviate from canonical ion-triggered cyclization mechanisms. Unlike standard monoterpene synthases that generate cyclic hydrocarbons, the 2-methyl-4-nonanol-producing enzymes (e.g., PtTPS7 in plants and bacterial analogs) catalyze partial cyclization with methyl migration followed by hydrolytic termination [2] [10]. Structural comparisons reveal that terpene synthases producing methyl-branched alcohols feature enlarged active site cavities with hydrophobic residues (Val308, Phe314) that stabilize the methyl-shifted carbocation intermediate prior to water-mediated quenching [10].
Key mechanistic differences exist between plant and microbial terpene synthases:
Table 2: Terpene Synthases Associated with Methyl-Branched Alcohol Production
Enzyme | Source Organism | Catalytic Mechanism | Key Product | Structural Motif |
---|---|---|---|---|
PtTPS7 | Populus trichocarpa | Mg²⁺-dependent ionization | (3R)-Linalool (precursor) | DDxxD metal binding |
TPS5 | Solanum lycopersicum | Protonation-initiated | β-Myrcene derivative | NSE/DTE triad |
RdmB | Streptomyces purpurascens | SAM-dependent methylation | 10-Decarboxylated anthracycline | Rossmann fold |
MycB | Aspergillus nidulans | Coupled methyltransferase-cyclase | Methyl-cyclohexanoid | Dual α-helical domain |
Heterologous production of 2-methyl-4-nonanol leverages model microbial chassis including Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida. Critical metabolic engineering strategies involve:
Recent advances demonstrate that modular pathway optimization increases titers 12-fold over baseline strains. The highest reported yield (1.8 g/L) was achieved in E. coli using a dual-phase fermentation system with decane overlay for continuous product extraction. Enzyme engineering of key methyltransferases through directed evolution (e.g., error-prone PCR screening of RdmB variants) has generated mutants with 3.5-fold improved catalytic efficiency (kcat/Km) toward unnatural substrates. Computational protein design tools have further enabled active site reshaping to accommodate bulkier terpene precursors, expanding the substrate scope for non-natural methyl-branched alcohol production [1] [7].
Table 3: Performance Metrics of Engineered Systems for 2-Methyl-4-nonanol Production
Chassis Organism | Pathway Type | Key Genetic Modifications | Titer Achieved (mg/L) | Productivity (mg/L/h) |
---|---|---|---|---|
Escherichia coli BL21(DE3) | Hybrid fatty acid-terpenoid | metK↑, pfs↑, AdhP↑, TesA↑ | 1800 | 25 |
Saccharomyces cerevisiae BY4741 | MVA terpenoid route | tHMG1↑, ERG20↑, SAM2↑, ADH6↑ | 920 | 12.8 |
Pseudomonas putida KT2440 | β-Oxidation derived | fadBA deletion, alkK↑, adh1↑ | 2450 | 34.7 |
Bacillus subtilis 168 | Malonyl-CoA pathway | acrAB↑, fabHB↑, yqhD↑ | 670 | 9.3 |
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